3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

Multiple Myeloma Antiproliferative Activity MTT Assay

3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one (CAS 1431280-51-1), also known as VLX1570, is a synthetic small-molecule competitive inhibitor of 19S proteasome-associated deubiquitinases (DUBs), primarily targeting USP14 and UCHL5. It was developed through structure-activity relationship (SAR) optimization of the first-generation DUB inhibitor b-AP15 and has entered Phase 1/2 clinical evaluation for relapsed/refractory multiple myeloma (NCT02372240).

Molecular Formula C23H17F2N3O6
Molecular Weight 469.4 g/mol
Cat. No. B12464186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
Molecular FormulaC23H17F2N3O6
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1
InChIInChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2
InChIKeySCKXBVLYWLLALY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one (VLX1570): Chemical Identity, Mechanism, and Procurement Relevance


3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one (CAS 1431280-51-1), also known as VLX1570, is a synthetic small-molecule competitive inhibitor of 19S proteasome-associated deubiquitinases (DUBs), primarily targeting USP14 and UCHL5 [1]. It was developed through structure-activity relationship (SAR) optimization of the first-generation DUB inhibitor b-AP15 and has entered Phase 1/2 clinical evaluation for relapsed/refractory multiple myeloma (NCT02372240) [2]. The compound possesses a molecular formula of C23H17F2N3O6, a molecular weight of 469.39 g/mol, and is supplied as a crystalline solid with ≥98% purity suitable for in vitro and in vivo research applications .

Why Generic Substitution of 3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one (VLX1570) Fails: Differentiating Features Among Proteasome DUB Inhibitors


Inhibitors targeting the ubiquitin-proteasome system (UPS) are not interchangeable. The prototypical 20S proteasome inhibitors (bortezomib, carfilzomib, ixazomib) operate through a distinct mechanism—blocking the proteolytic core particle—while VLX1570 acts upstream at the 19S regulatory particle by inhibiting the deubiquitinases USP14 and UCHL5 [1]. Even among 19S DUB inhibitors, critical differences exist: b-AP15 (the parent compound) shows lower potency and poorer aqueous solubility than VLX1570 [2]; WP1130 (degrasyn) exhibits broader, less selective DUB inhibition including USP9x, UCH-L1, and USP5 [3]; and other DUB inhibitors such as RA-9 lack the clinical-grade optimization and defined selectivity profile established for VLX1570 [4]. These differences in target engagement, selectivity, potency, and pharmaceutical properties mean that procurement decisions cannot rely on class-level assumptions and must be evidence-driven.

Quantitative Differentiation Guide for 3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one (VLX1570) vs. Closest Comparators


Antiproliferative Potency in Multiple Myeloma Cells: VLX1570 vs. b-AP15 and Bortezomib

VLX1570 demonstrates consistently superior antiproliferative potency compared to its parent compound b-AP15 across a panel of four multiple myeloma cell lines, and matches or exceeds bortezomib in three of four lines tested. IC50 values were determined over 72 hours using the MTT assay [1].

Multiple Myeloma Antiproliferative Activity MTT Assay

Target Engagement Selectivity: USP14 vs. UCHL5 Binding Affinity of VLX1570

VLX1570 binds preferentially to USP14 over UCHL5, as demonstrated by recombinant protein binding assays. The dissociation constant (Kd) for USP14 ranges from 1.5–18 µM, while the Kd for UCHL5 is consistently higher at 14–18 µM across two independent recombinant protein sources, indicating a meaningful selectivity window [1]. In contrast, the parent compound b-AP15 shows less pronounced discrimination between these two DUBs, and WP1130 inhibits a broader panel including USP9x, UCH-L1, USP5, USP14, and UCH37 .

USP14 UCHL5 Binding Affinity Deubiquitinase Selectivity

Activity in Drug-Resistant Tumor Models: VLX1570 Overcomes Bortezomib and Ibrutinib Resistance

VLX1570 retains potent cytotoxic activity in tumor cells with acquired resistance to both bortezomib (20S proteasome inhibitor) and ibrutinib (BTK inhibitor). In Waldenström macroglobulinemia (WM) cell lines selected for bortezomib resistance (BCWM.1/BR) or ibrutinib resistance, VLX1570 induces rapid and tumor-specific apoptosis, with >50% apoptotic cell death observed [1]. Notably, VLX1570 treatment in BCWM.1/BR cells resulted in higher-molecular-weight ubiquitinated protein accumulation compared with bortezomib treatment, indicating superior target engagement in the resistant setting [2]. A bortezomib-resistant multiple myeloma cell line was also found to be sensitive to VLX1570, and VLX1570 overcame apoptosis resistance in these cells [3].

Drug Resistance Bortezomib-Resistant Ibrutinib-Resistant Waldenstrom Macroglobulinemia

Kinase Selectivity Profile: Minimal Off-Target Kinase Inhibition by VLX1570

When screened against a panel of 211 recombinant kinases at 10 µM, VLX1570 demonstrated a remarkably clean selectivity profile, inhibiting only cyclin-dependent kinase 4 (Cdk4) by 77% while showing no significant inhibition of the remaining 210 kinases . Additionally, VLX1570 did not inhibit caspase-3 activity or a panel of recombinant non-proteasome DUBs, confirming that it is not a promiscuous reactive compound [1]. This contrasts with WP1130, which inhibits multiple DUBs (USP5, UCH-L1, USP9x, USP14, UCH37) at similar concentrations, and with broader-spectrum DUB inhibitors that lack comprehensive kinase counter-screening data .

Kinase Selectivity Off-Target Screening Chemical Probe Quality

In Vivo Antitumor Efficacy: VLX1570 Suppresses Tumor Growth and Extends Survival in Xenograft Models

In a Waldenström macroglobulinemia xenograft model (Luc-RPCI-WM1), VLX1570 administered at 4.4 mg/kg intraperitoneally every other day for 20 days resulted in significant tumor regression or slowed tumor growth compared with vehicle-treated controls [1]. Tumor volume was significantly lower in VLX1570-treated mice by approximately day 35 post-tumor implantation (P=0.003–0.013), and overall survival was extended by an average of ~25 days (P=0.00082) [1]. In separate multiple myeloma xenograft models (KMS-11-LUC2 and RPMI-8226), VLX1570 at 3 mg/kg/day for 10 days increased survival and reduced tumor growth without overt systemic toxicity [2]. By comparison, b-AP15, while also active in vivo, requires higher or more frequent dosing due to inferior solubility and potency [3].

Xenograft Tumor Growth Inhibition Survival Benefit Waldenstrom Macroglobulinemia

Optimal Research and Industrial Application Scenarios for 3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one (VLX1570)


Preclinical Multiple Myeloma Research Requiring 19S DUB-Specific Inhibition

VLX1570 is the inhibitor of choice for studies that require selective targeting of the 19S proteasome regulatory particle rather than the 20S core particle. Its antiproliferative IC50 values of 43–191 nM across four MM cell lines [1] and its clean kinase selectivity profile (1/211 kinases inhibited) make it a reliable chemical probe for dissecting USP14- and UCHL5-dependent mechanisms in myeloma biology, without the confounding polypharmacology of pan-DUB inhibitors.

Drug-Resistance Reversal Studies in Bortezomib- or Ibrutinib-Refractory B-Cell Malignancies

For laboratories investigating therapeutic strategies to overcome acquired resistance to standard-of-care agents, VLX1570 provides a mechanistically distinct tool. Its ability to induce >50% apoptosis in bortezomib-resistant and ibrutinib-resistant WM cells [2], coupled with superior ubiquitinated protein accumulation versus bortezomib in the resistant setting [3], positions VLX1570 as a critical reagent for studying UPS-targeted salvage therapies in relapsed/refractory disease models.

USP14-Specific Pharmacology and Chemical Probe Studies

The preferential binding of VLX1570 to USP14 (Kd 1.5–18 µM) over UCHL5 (Kd 14–18 µM) [4] enables researchers to study USP14-specific functions with greater precision than b-AP15 or WP1130. Combined with its demonstrated lack of activity against non-proteasome DUBs, recombinant kinases, and caspase-3 [5], VLX1570 meets the criteria for a high-quality chemical probe in USP14-focused target validation and ubiquitin-proteasome pathway dissection.

In Vivo Proof-of-Concept Studies in Xenograft Models of Hematologic Malignancies

VLX1570 has demonstrated reproducible in vivo antitumor activity across multiple xenograft models, including WM (4.4 mg/kg i.p., ~25-day survival extension) [6] and multiple myeloma (3 mg/kg/day ×10 days) [7]. Its improved solubility and clinical-grade optimization over b-AP15 [8] make VLX1570 the preferred compound for preclinical efficacy studies where pharmaceutical properties and translational relevance are key procurement considerations.

Quote Request

Request a Quote for 3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.